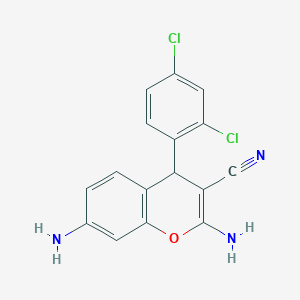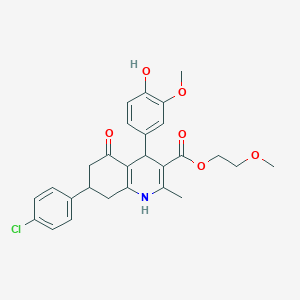
2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile, also known as DCPC, is a heterocyclic compound with potential applications in the field of medicinal chemistry. The compound belongs to the class of chromene derivatives, which have been extensively studied for their biological activities. DCPC has shown promising results in various scientific studies, making it a potential candidate for further research.
Mécanisme D'action
The exact mechanism of action of 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. The compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, the compound has been shown to have antioxidant and anti-inflammatory properties. 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile has also been shown to inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile is its potential as a novel anticancer agent. The compound has shown promising results in various in vitro studies, making it a potential candidate for further research. However, one limitation of 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile. One area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for other diseases, such as neurodegenerative diseases. Further research is also needed to elucidate the exact mechanism of action of 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile can be synthesized using various methods, including the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 2-aminophenol to obtain 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile. Other methods involve the use of different starting materials and reagents, but the general approach involves the condensation of an aldehyde with malononitrile followed by cyclization.
Applications De Recherche Scientifique
2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile has been studied for its potential use as an anticancer agent. In vitro studies have shown that 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c17-8-1-3-10(13(18)5-8)15-11-4-2-9(20)6-14(11)22-16(21)12(15)7-19/h1-6,15H,20-21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNISWAUBSKCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=C(C2C3=C(C=C(C=C3)Cl)Cl)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5105963.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-2-thienyl)methyl]amine](/img/structure/B5105971.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B5105980.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5105986.png)

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106009.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5106022.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5106025.png)
![7-(2,3-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5106038.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5106062.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide](/img/structure/B5106065.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B5106071.png)
![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5106075.png)
![(1S*,4S*)-2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5106078.png)